3-Ethyl-4,4-dimethylpentan-2-amine
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Overview
Description
3-Ethyl-4,4-dimethylpentan-2-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a branched structure with an ethyl group at the third carbon, two methyl groups at the fourth carbon, and an amine group at the second carbon. Its molecular formula is C9H21N.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Alkylation of Amines: : One common method to synthesize 3-Ethyl-4,4-dimethylpentan-2-amine involves the alkylation of a primary amine. For instance, starting with 2-amino-3-ethylpentane, the compound can be alkylated using methyl iodide in the presence of a base like potassium carbonate to introduce the two methyl groups at the fourth carbon.
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Reductive Amination: : Another method is reductive amination, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride. For example, 3-ethyl-4,4-dimethylpentan-2-one can be reacted with ammonia or a primary amine under reductive conditions to form the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation steps, while automated systems manage the addition of reagents and control reaction conditions like temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 3-Ethyl-4,4-dimethylpentan-2-amine can undergo oxidation reactions, typically forming corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: : The compound can be reduced to form secondary or tertiary amines. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst (e.g., Pd/C) are commonly used.
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Substitution: : Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles. For example, reacting with alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or hydrogenation over Pd/C.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like K2CO3.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated amines.
Scientific Research Applications
3-Ethyl-4,4-dimethylpentan-2-amine has various applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex amine derivatives.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving amines.
Medicine: It may be explored for its potential pharmacological properties, such as acting as a precursor for drug development.
Industry: It is used in the manufacture of specialty chemicals, including surfactants and corrosion inhibitors.
Mechanism of Action
The mechanism by which 3-Ethyl-4,4-dimethylpentan-2-amine exerts its effects depends on its interaction with biological molecules. As an amine, it can participate in hydrogen bonding and ionic interactions with proteins and nucleic acids. It may act as a ligand for certain enzymes, influencing their activity and thus affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-ethylpentane: Similar structure but lacks the two methyl groups at the fourth carbon.
4,4-Dimethylpentan-2-amine: Similar but without the ethyl group at the third carbon.
3-Ethyl-2-methylpentan-2-amine: Similar but with a different arrangement of the methyl and ethyl groups.
Uniqueness
3-Ethyl-4,4-dimethylpentan-2-amine is unique due to its specific branching and substitution pattern, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-ethyl-4,4-dimethylpentan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-6-8(7(2)10)9(3,4)5/h7-8H,6,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWFZEQFUYOXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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